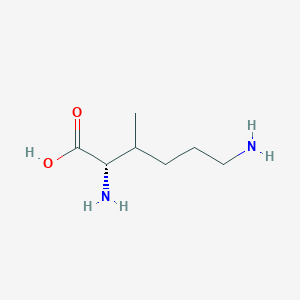

3-Methyl-L-lysine

CAS No.: 61475-86-3

Cat. No.: VC19511884

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61475-86-3 |

|---|---|

| Molecular Formula | C7H16N2O2 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | (2S)-2,6-diamino-3-methylhexanoic acid |

| Standard InChI | InChI=1S/C7H16N2O2/c1-5(3-2-4-8)6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |

| Standard InChI Key | FSPHIBLXJRNTSN-GDVGLLTNSA-N |

| Isomeric SMILES | CC(CCCN)[C@@H](C(=O)O)N |

| Canonical SMILES | CC(CCCN)C(C(=O)O)N |

Introduction

Structural and Chemical Characterization

Related Compounds and Salts

A closely associated compound is L-lysine mono(3-methyl-2-oxobutyrate) (PubChem CID: 14406340), a salt formed between L-lysine and 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid) . This complex features a 1:1 stoichiometry, with the lysine ε-amino group protonated and interacting ionically with the carboxylate of α-ketoisovaleric acid (Figure 1). Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₅ |

| Molecular Weight | 262.30 g/mol |

| CAS Registry Number | 78000-30-3 |

| Component Compounds | L-lysine, α-ketoisovaleric acid |

The 3D conformation of this salt remains undefined due to challenges in modeling ionic interactions between lysine and α-ketoisovaleric acid .

Biochemical Context of Lysine Methylation

ε-N-Monomethyllysine (Kme1)

In contrast to the ambiguous "3-methyl" designation, ε-N-monomethyllysine (Kme1) represents a well-characterized post-translational modification. This derivative retains a +1 charge at physiological pH (pKa ~10.7) but exhibits reduced hydrogen-bonding capacity compared to unmodified lysine . Key biophysical changes include:

-

Hydrophobicity: Increased by ~15% relative to free lysine.

-

Steric Effects: Methylation introduces a 1.5 Å increase in side-chain volume.

Kme1 participates in epigenetic regulation by modulating protein-protein interactions, particularly in histone substrates . For example, methylation of histone H3 at lysine 4 (H3K4me1) marks enhancer regions in chromatin.

Functional Contrasts with Trimethyllysine

Trimethyllysine (Kme3, PubChem CID: 440121) represents the terminal methylation state, characterized by a permanent +1 charge and complete loss of hydrogen-bonding potential . Unlike Kme1, Kme3 engages in cation-π interactions with aromatic residues in reader proteins (e.g., Tudor domains). Its hydrophobicity is ~40% greater than free lysine, enabling membrane association in metabolites like L-carnitine .

Pharmacological and Clinical Insights

Methyllysine Dysregulation in Disease

Aberrant lysine methylation underlies multiple pathologies:

-

Cancer: Overexpression of lysine methyltransferases (PKMTs) like EZH2 drives tumorigenesis via histone H3K27 trimethylation.

-

Neurological Disorders: Reduced Kme1 levels in tau protein correlate with neurofibrillary tangle formation in Alzheimer’s disease .

Analytical and Synthetic Challenges

Detection Methods

Mass spectrometry (LC-MS/MS) remains the gold standard for differentiating methylation states. Kme1 exhibits a mass shift of +14.016 Da (CH3), while isotopic labeling with CD3-methyl groups (+17.034 Da) enables precise quantification .

Semisynthetic Production

Native chemical ligation enables site-specific incorporation of methyllysine into proteins. For example, Kme1-containing histones are synthesized using thioester-linked peptides and desulfurization protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume